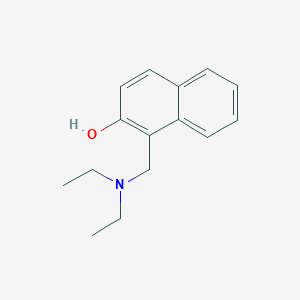

1-(Diethylaminomethyl)naphthalen-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

27438-37-5 |

|---|---|

Molecular Formula |

C15H19NO |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

1-(diethylaminomethyl)naphthalen-2-ol |

InChI |

InChI=1S/C15H19NO/c1-3-16(4-2)11-14-13-8-6-5-7-12(13)9-10-15(14)17/h5-10,17H,3-4,11H2,1-2H3 |

InChI Key |

WXECJRDZWHLBGJ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC1=C(C=CC2=CC=CC=C21)O |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=CC=CC=C21)O |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations

Detailed Exploration of Mannich Reaction Mechanismsadichemistry.comrsc.org

The synthesis of 1-(diethylaminomethyl)naphthalen-2-ol is a classic example of the Mannich reaction, a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.orgbyjus.com In this specific synthesis, the reactants are 2-naphthol (B1666908) (the acidic C-H compound), formaldehyde (B43269) (the non-enolizable aldehyde), and diethylamine (B46881) (the secondary amine). adichemistry.comcore.ac.uk The reaction is a condensation reaction that yields a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgbyjus.com

The general mechanism proceeds in two main stages: the formation of an electrophilic iminium ion followed by the nucleophilic attack from the electron-rich 2-naphthol. adichemistry.comchemistrysteps.com

The initial and crucial step in the Mannich reaction is the formation of a highly electrophilic species, the N,N-diethylmethyleneiminium ion (also known as the Eschenmoser salt precursor). adichemistry.comsu.edu.pk This intermediate is generated from the reaction between diethylamine and formaldehyde.

The mechanism begins with the nucleophilic addition of diethylamine to the carbonyl carbon of formaldehyde. adichemistry.com This is followed by a proton transfer and subsequent dehydration under the reaction conditions to form the stable, yet highly reactive, iminium ion. wikipedia.orgbyjus.com The positive charge on the nitrogen atom renders the adjacent methylene (B1212753) carbon strongly electrophilic, setting the stage for the subsequent nucleophilic attack. chemistrysteps.com The entire process is typically performed under acidic conditions to facilitate the dehydration step. adichemistry.com

Formation of the Diethylmethyleneiminium Ion

| Step | Description |

|---|---|

| 1. Nucleophilic Addition | The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of formaldehyde. |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen atom, forming a hemiaminal intermediate. |

| 3. Dehydration | The hydroxyl group is protonated and eliminated as a water molecule, resulting in the formation of the resonance-stabilized diethylmethyleneiminium ion. adichemistry.com |

With the electrophilic iminium ion formed, the second stage of the reaction involves the nucleophilic attack by the 2-naphthol molecule. adichemistry.com Unlike typical Mannich reactions that use enolizable ketones, here the electron-rich aromatic ring of 2-naphthol acts as the nucleophile. su.edu.pku-szeged.hu

The hydroxyl group of 2-naphthol is a strong activating group, increasing the electron density of the naphthalene (B1677914) ring system, particularly at the ortho (C1) and para (C4) positions through resonance. Due to steric hindrance and the high reactivity of the C1 position, the nucleophilic attack occurs preferentially at the C1 carbon. thecatalyst.org The pi-electrons of the aromatic ring attack the electrophilic carbon of the iminium ion, leading to the formation of a new carbon-carbon bond. chemistrysteps.com This attack temporarily disrupts the aromaticity of the naphthalene ring, forming a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. thecatalyst.org A final deprotonation step restores the aromaticity of the ring and yields the final product, this compound. thecatalyst.org In some modified Mannich reactions, an alternative pathway involving the initial formation of an ortho-quinone methide (o-QM) intermediate has been proposed, which then reacts with the amine. u-szeged.humdpi.commdpi.com

Kinetics and Thermodynamics of Formationscilit.com

The selectivity and yield of the Mannich reaction can be influenced by kinetic and thermodynamic parameters. The reaction conditions, such as temperature and reaction time, can determine the final product distribution, especially if multiple isomeric products are possible. wikipedia.org

In many chemical reactions, a competition exists between the kinetic product, which is formed fastest (lower activation energy), and the thermodynamic product, which is the most stable (lowest Gibbs free energy). wikipedia.orglibretexts.org

Kinetic Control : At lower reaction temperatures and shorter reaction times, the product that is formed via the lowest energy transition state will predominate. youtube.comlibretexts.org This is the kinetic product.

Thermodynamic Control : At higher temperatures and with longer reaction times, the reaction becomes reversible. libretexts.org This allows the system to reach equilibrium, and the most stable product, the thermodynamic product, will be the major component of the mixture. wikipedia.orgyoutube.com

For the aminomethylation of 2-naphthol, the primary product is this compound, resulting from the attack at the C1 position. This is generally considered the kinetic product due to the high electron density at the C1 position, which facilitates a rapid reaction. thecatalyst.org The formation of other isomers, such as substitution at the C3 position, is less common. The stability of the arenium ion intermediate plays a key role; the intermediate leading to the 1-substituted product is well-stabilized by resonance, favoring this pathway. thecatalyst.org In the sulfonation of naphthalene, a related electrophilic substitution, the 1-substituted product is the kinetic product, while the 2-substituted product is the thermodynamic one, illustrating how reaction conditions can dictate isomeric outcomes. thecatalyst.org

An energy profile diagram for the reaction illustrates the energy changes as reactants are converted to products. The diagram for a reaction under potential kinetic and thermodynamic control shows two different pathways from the intermediates to the products, each with its own transition state and activation energy (Ea). wikipedia.org

The transition state for the formation of the kinetic product has a lower activation energy than the transition state for the thermodynamic product. youtube.com However, the final energy level of the thermodynamic product is lower, indicating greater stability. libretexts.org

Density Functional Theory (DFT) modeling studies on related Mannich reactions involving naphthol analogues have been used to analyze the thermodynamics of possible transformations and the molecular orbitals of the electrophilic species. u-szeged.hunih.govnih.gov Such computational analyses help in rationalizing the observed regioselectivity and reaction outcomes by calculating the energies of transition states and intermediates. nih.govnih.gov For the reaction of 2-naphthol, the transition state leading to the C1-substituted product is lower in energy, confirming its status as the kinetic product.

Generalized Energy Profile for Kinetic vs. Thermodynamic Control

| Feature | Kinetic Product | Thermodynamic Product |

|---|---|---|

| Activation Energy (Ea) | Lower | Higher |

| Rate of Formation | Faster | Slower |

| Product Stability | Less Stable | More Stable |

| Favorable Conditions | Low Temperature, Short Reaction Time youtube.com | High Temperature, Long Reaction Time youtube.com |

Mechanisms of Subsequent Organic Transformations Involving the Compoundrsc.orgmdpi.comwikipedia.orgorganic-chemistry.org

This compound is a valuable synthetic intermediate due to the presence of two reactive functional groups: the phenolic hydroxyl group and the tertiary amine. rsc.org These groups allow for a variety of subsequent organic transformations, particularly in the synthesis of heterocyclic compounds. rsc.orgrsc.orge-bookshelf.de

One of the most significant transformations is the intramolecular cyclization to form naphthoxazine derivatives. rsc.orgrsc.org For example, the reaction of 1-(α-aminoalkyl)-2-naphthols with reagents like (diacetoxyiodo)benzene (B116549) can lead to the formation of 1,3-naphthoxazines. rsc.orgnih.gov The proposed mechanism involves a transition metal-free cross-dehydrogenative C-O bond formation. The reaction is believed to proceed through a putative six-membered iodine(III) heterocycle, which facilitates the cyclization by activating the sp³ C-H bond adjacent to the tertiary nitrogen. nih.gov

Another important reaction is amine exchange, where the diethylamino group can be displaced by another nucleophilic amine or an NH-containing heterocycle, such as pyrazole (B372694) or imidazole. researchgate.net This transamination reaction typically occurs under heating and allows for the synthesis of a diverse range of N-substituted naphthylmethyl derivatives. researchgate.net

Furthermore, these Mannich bases can serve as precursors for amidoalkyl naphthols. mdpi.com The general mechanism for the acid-promoted three-component Mannich condensation of 2-naphthol with aldehydes and amides is thought to proceed through highly reactive ortho-quinone methide intermediates, which then undergo nucleophilic conjugate addition with the amide. mdpi.com

The compound can also undergo reactions involving the naphthalene core. For instance, dearomative functionalization reactions have been reported for related 1-naphthylmethylamines, leading to the formation of dihydronaphthalene derivatives. nih.gov

Oxidative Reactions and Radical Pathways

The oxidative behavior of this compound is intrinsically linked to its phenolic nature. Naphthols, in general, are susceptible to oxidation, which can proceed through various pathways, often involving radical intermediates. The presence of the aminomethyl group at the C-1 position introduces additional mechanistic possibilities.

Studies on phenolic Mannich bases have shown that they can play a role in the generation of reactive oxygen species (ROS). For instance, certain aminomethylated naphthols have been observed to induce apoptosis by activating caspase-dependent pathways. This process is significantly enhanced by the addition of copper ions, which stimulates the production of ROS and activates kinases involved in oxidative stress-mediated cell death nih.gov. This suggests that this compound could participate in similar pathways, where the aminomethyl group may facilitate the coordination of metal ions, thereby promoting the generation of radicals from oxygen.

The fundamental oxidative process for naphthols involves the formation of naphthoxyl radicals. The oxidation of the parent naphthalene molecule, initiated by hydroxyl radicals, proceeds via the formation of a 1-naphthyl radical (C₁₀H₇•). This radical readily reacts with molecular oxygen to form a peroxy radical (C₁₀H₇OO•), which is a key intermediate in subsequent propagation and chain-branching reactions kit.edu. In the case of this compound, oxidation would likely commence with the abstraction of the phenolic hydrogen to form a stabilized naphthoxyl radical. The fate of this radical would then determine the final oxidation products.

Furthermore, research on naphthalene-induced oxidative stress has demonstrated that it can lead to lipid peroxidation and DNA damage through the enhanced production of oxygen free radicals nih.gov. While this research focuses on naphthalene itself, the principles of oxidative damage via radical pathways are applicable to its derivatives.

The table below summarizes the key aspects of the oxidative pathways involving naphthol derivatives.

| Feature | Description | Relevant Species |

| Initiation | Formation of a naphthoxyl radical through hydrogen abstraction or reaction with an oxidizing agent. | Naphthol, Oxidizing Agent (e.g., •OH) |

| Propagation | Reaction of the naphthoxyl radical with molecular oxygen to form a peroxy radical. | Naphthoxyl Radical, O₂ |

| Intermediates | Peroxy radicals, which can undergo further reactions to form various oxygenated products. | C₁₀H₇OO• |

| Influence of Substituents | The aminomethyl group may facilitate metal-ion-catalyzed ROS production. | This compound, Cu²⁺ |

Cycloaddition Reactions and Rearrangements

The naphthalene ring system can participate in cycloaddition reactions, which are powerful methods for the construction of complex cyclic molecules. These reactions can be promoted by heat or light and can lead to a variety of structural motifs.

Visible-light-induced energy transfer catalysis has been successfully employed for the intermolecular dearomative [4+2] cycloaddition of naphthalenes with vinyl benzenes. This method allows for the conversion of 2-acyl naphthalenes and styrenes into bicyclo[2.2.2]octa-2,5-diene scaffolds nih.govresearchgate.net. While this specific example involves an acyl substituent, it demonstrates the potential of the naphthalene core in this compound to act as a diene in cycloaddition reactions. The electron-donating nature of the hydroxyl group and the steric bulk of the aminomethyl group would likely influence the regioselectivity and stereoselectivity of such reactions.

Photochemical [2+2] cycloadditions represent another class of reactions applicable to naphthalene derivatives libretexts.org. These reactions are excellent for synthesizing strained four-membered rings. Typically, one of the reacting partners needs to be conjugated to absorb light and form an excited state. The naphthalene moiety in this compound could potentially serve as the chromophore to initiate such a reaction with a suitable alkene.

Rearrangements are also a possibility, particularly under acidic conditions. For instance, the treatment of 3,3-dimethylbutan-2-ol with concentrated acid leads to a carbocation rearrangement doubtnut.comdoubtnut.com. While this is an aliphatic example, acid-catalyzed rearrangements involving the generation of carbocation intermediates are a common feature in organic chemistry. In the context of this compound, protonation of the hydroxyl group followed by loss of water could potentially lead to a carbocation on the naphthalene ring, which might then undergo rearrangement, although this is less common for aromatic systems. A more plausible rearrangement could involve the aminomethyl side chain.

The following table outlines the types of cycloaddition reactions that naphthalene derivatives can undergo.

| Reaction Type | Description | Key Features |

| [4+2] Cycloaddition | The naphthalene ring acts as a diene, reacting with a dienophile to form a six-membered ring. | Can be promoted by visible light; leads to bicyclic products. |

| [2+2] Cycloaddition | A photochemical reaction between an excited naphthalene derivative and an alkene to form a four-membered ring. | Requires a chromophore to absorb light; forms strained rings. |

| 1,3-Dipolar Cycloaddition | Involves the reaction of a 1,3-dipole with the naphthalene system. Azomethine ylides are examples of 1,3-dipoles that react with various dipolarophiles. nih.govrsc.org | Forms five-membered heterocyclic rings. |

Carbon-Carbon and Carbon-Nitrogen Bond Formation and Cleavage Processes

As a Mannich base, this compound is susceptible to reactions involving the cleavage of the carbon-nitrogen bond. The Mannich reaction is reversible, and under certain conditions, a retro-Mannich reaction can occur, leading to the cleavage of the C-N bond and the regeneration of the parent naphthol, formaldehyde (or its equivalent), and diethylamine. This reactivity makes Mannich bases useful synthetic intermediates.

The reaction of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles has been reported to yield 1,4-dihydropyridine-3,5-dicarbonitriles researchgate.net. This transformation likely proceeds through an initial C-N bond cleavage of the Mannich base to generate a reactive intermediate, which then participates in the formation of the new heterocyclic ring. This demonstrates the utility of the C-N bond lability in facilitating further carbon-carbon and carbon-nitrogen bond-forming events.

The aminomethyl group itself can be a site of further reaction. The nitrogen atom can be quaternized, and the resulting ammonium (B1175870) salt can act as a leaving group in substitution or elimination reactions, providing a pathway for the introduction of other functional groups at the 1-position of the naphthalene ring.

The table below details the bond formation and cleavage processes relevant to this compound.

| Process | Description | Reactants/Conditions | Products |

| Retro-Mannich Reaction | Cleavage of the C-N bond to regenerate the starting materials of the Mannich condensation. | Heat or acidic/basic conditions | Naphthalen-2-ol, Formaldehyde, Diethylamine |

| Reaction with Nucleophiles | The Mannich base acts as an electrophile precursor after C-N bond cleavage, reacting with nucleophiles. | β-aminoacrylonitriles | 1,4-dihydropyridine derivatives |

| Quaternization | The nitrogen atom is alkylated to form a quaternary ammonium salt. | Alkyl halide | 1-(Alkyldiethylammoniomethyl)naphthalen-2-ol salt |

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the local electronic environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the fundamental structure of 1-(Diethylaminomethyl)naphthalen-2-ol. The ¹H NMR spectrum displays characteristic signals for the protons of the naphthalene (B1677914) ring, the methylene (B1212753) bridge, and the diethylamino group. The aromatic protons typically appear as a series of multiplets in the downfield region of the spectrum, while the methylene protons adjacent to the nitrogen atom and the aromatic ring are observed as a singlet. The ethyl groups of the diethylamino moiety give rise to a quartet and a triplet, corresponding to the methylene and methyl protons, respectively.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon atoms of the naphthalene ring resonate at lower field due to their sp² hybridization and aromatic character, while the aliphatic carbons of the diethylaminomethyl substituent appear at higher field.

¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Naphthalene-H | 7.10 - 8.10 (m) | 118.0 - 135.0 |

| Naphthalene-C-OH | - | 155.0 |

| CH₂-N | 3.80 (s) | 55.0 |

| N-CH₂-CH₃ | 2.60 (q) | 47.0 |

| N-CH₂-CH₃ | 1.10 (t) | 12.0 |

| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. 'm' denotes multiplet, 's' denotes singlet, 'q' denotes quartet, and 't' denotes triplet. |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and for probing the spatial relationships between atoms. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the signals of directly bonded proton and carbon atoms, allowing for the definitive assignment of the protons attached to each carbon.

Heteronuclear Multiple Bond Correlation (HMBC) experiments provide information about longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for establishing the connectivity between the diethylaminomethyl group and the naphthalene ring system. For instance, correlations can be observed between the methylene protons of the side chain and the quaternary carbons of the naphthalene core.

Nuclear Overhauser Effect Spectroscopy (NOESY) is employed to determine the through-space proximity of protons, which is crucial for conformational analysis. NOESY data can reveal the preferred orientation of the flexible diethylaminomethyl side chain relative to the rigid naphthalene ring. This information is vital for understanding the steric environment around the reactive centers of the molecule.

Variable temperature (VT) NMR studies offer insights into the dynamic processes occurring within the molecule, such as conformational changes and the nature of hydrogen bonding. In this compound, a key feature is the presence of a strong intramolecular hydrogen bond between the hydroxyl group (-OH) and the nitrogen atom of the diethylamino group.

This hydrogen bond can be studied by monitoring the chemical shift of the hydroxyl proton as a function of temperature. In the presence of a strong intramolecular hydrogen bond, the chemical shift of the OH proton is often less sensitive to changes in temperature and concentration compared to molecules that only form intermolecular hydrogen bonds. Furthermore, the presence of this hydrogen bond restricts the conformational freedom of the side chain, which can be observed as changes in the NMR spectrum at different temperatures.

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Detection

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure.

A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydroxyl group involved in hydrogen bonding. The broadness of this peak is a strong indication of the intramolecular hydrogen bond with the nearby nitrogen atom. The spectrum also shows sharp peaks corresponding to the C-H stretching vibrations of the aromatic naphthalene ring and the aliphatic ethyl groups. Additionally, C-N stretching vibrations can be observed, further confirming the presence of the diethylamino group.

Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Hydroxyl (H-bonded) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2970 - 2850 | C-H stretch | Aliphatic |

| ~1600 | C=C stretch | Aromatic |

| ~1250 | C-O stretch | Phenol |

| ~1100 | C-N stretch | Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by strong absorptions in the ultraviolet region, which are characteristic of the π-π* electronic transitions within the extended π-system of the naphthalene ring.

The spectrum typically displays multiple absorption maxima (λmax), corresponding to different electronic transitions. The position and intensity of these bands can be influenced by the solvent polarity, as well as by the presence of substituents on the naphthalene ring. The hydroxyl and diethylaminomethyl groups can act as auxochromes, causing a shift in the absorption bands compared to unsubstituted naphthalene.

UV-Vis Absorption Maxima for this compound

| λmax (nm) | Solvent | Electronic Transition |

| ~230 | Ethanol | π-π |

| ~280 | Ethanol | π-π |

| ~320 | Ethanol | π-π* |

| Note: Absorption maxima are approximate and can vary depending on the solvent and concentration. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound shows a clear molecular ion peak (M⁺), which confirms the compound's molecular weight.

The fragmentation pattern provides valuable structural information. A common fragmentation pathway involves the cleavage of the C-C bond between the naphthalene ring and the methylene bridge (benzylic cleavage), leading to the formation of a stable, resonance-stabilized naphthyl-containing cation. Another characteristic fragmentation is the McLafferty-like rearrangement, which involves the transfer of a hydrogen atom from one of the ethyl groups to the naphthalene oxygen, followed by the elimination of a neutral ethene molecule. The fragmentation of the diethylamino group is also prominent, with the loss of ethyl radicals.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

The determination of the crystal structure of this compound through X-ray diffraction would provide definitive information on its molecular geometry and packing in the solid state. This experimental technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision.

Without experimental data for this compound, a detailed table of its specific bond lengths, bond angles, and torsion angles cannot be compiled. However, analysis of a closely related structure, 1-[(Dimethylamino)(phenyl)methyl]naphthalen-2-ol, reveals the types of structural parameters that could be expected. nih.gov For instance, in the analogue, a strong intramolecular hydrogen bond is observed between the hydroxyl group and the nitrogen atom of the amino group. nih.gov It would be anticipated that a similar intramolecular interaction would be present in this compound, influencing the conformation of the diethylaminomethyl substituent relative to the naphthalene ring.

A hypothetical data table for the bond lengths, bond angles, and torsion angles of this compound would be structured as follows, pending experimental determination.

Hypothetical Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| O1 | C2 | Data not available |

| N1 | C1' | Data not available |

| C1 | C1' | Data not available |

| C-C (naphthyl) | Data not available | |

| C-H | Data not available | |

| N-C (ethyl) | Data not available | |

| C-C (ethyl) | Data not available |

Hypothetical Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C1 | C2 | O1 | Data not available |

| C1 | C1' | N1 | Data not available |

| C2 | C1 | C1' | Data not available |

| C1' | N1 | C (ethyl) | Data not available |

| C (ethyl) | N1 | C (ethyl) | Data not available |

Hypothetical Torsion Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C2 | C1 | C1' | N1 | Data not available |

| O1 | C2 | C1 | C1' | Data not available |

| C1 | C1' | N1 | C (ethyl) | Data not available |

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These can include hydrogen bonds, van der Waals forces, and π-π stacking interactions. The study of these interactions is crucial for understanding the stability and physical properties of the crystalline material.

For this compound, one would expect the presence of intermolecular hydrogen bonding involving the hydroxyl group, which could act as a hydrogen bond donor. The nitrogen atom of the diethylamino group could potentially act as a hydrogen bond acceptor in intermolecular interactions, although its involvement in a strong intramolecular hydrogen bond might reduce its capacity for intermolecular hydrogen bonding.

In the absence of experimental data, a definitive analysis of the intermolecular interactions and crystal packing of this compound remains speculative. The generation of a detailed packing diagram and a comprehensive analysis of the forces driving the crystal formation are contingent upon the successful growth of single crystals and subsequent X-ray diffraction analysis.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations can elucidate a wide range of properties for a molecule like 1-(Diethylaminomethyl)naphthalen-2-ol.

Geometry Optimization: The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. researchgate.net This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For a flexible molecule like this compound, this process identifies the most probable bond lengths, bond angles, and dihedral angles. In a study on a similar 2-naphthol (B1666908) derived Mannich base, 1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol (MPN), DFT was used to determine its optimized geometry. researchgate.net

| Parameter | Description | Expected Value Range (Å or °) |

|---|---|---|

| C-C (naphthyl) | Aromatic carbon-carbon bond length | ~1.36 - 1.42 |

| C-O | Carbon-oxygen bond length of the hydroxyl group | ~1.36 |

| C-N | Carbon-nitrogen bond length in the aminomethyl group | ~1.47 |

| C-C-C (naphthyl) | Aromatic carbon-carbon-carbon bond angle | ~120° |

Note: The table illustrates the type of data obtained from geometry optimization. Specific values for this compound are not available in the cited literature.

Electronic Structure Analysis:

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. worldwidejournals.com The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.govnih.gov A small energy gap suggests high chemical reactivity and that charge transfer can easily occur within the molecule. worldwidejournals.comnih.gov For the analogous compound MPN, the HOMO-LUMO energy gap was calculated to understand its electronic structure and nonlinear optical properties. researchgate.net

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactivity. uni-muenchen.de It is invaluable for identifying sites for electrophilic and nucleophilic attack. nih.govresearchgate.net On an MEP map, regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netimist.ma For a molecule like this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons, and a positive potential around the hydroxyl hydrogen. researchgate.netnih.gov

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations help in the assignment of vibrational modes observed in experimental spectra. researchgate.net The process involves calculating the second derivatives of the energy with respect to atomic displacements, which yields a set of harmonic frequencies corresponding to different molecular vibrations (stretching, bending, rocking, etc.). nist.govmdpi.com No imaginary frequencies in the calculation confirm that the optimized structure corresponds to a true energy minimum. nih.gov

While no specific vibrational analysis for this compound is available, studies on related naphthalene (B1677914) derivatives provide insight into expected frequencies. For instance, aromatic C-H stretching vibrations are typically found in the 3200–2900 cm⁻¹ region, while aromatic C-C stretching vibrations occur between 1700-1450 cm⁻¹. researchgate.net The O-H stretch of the naphthol group would be expected as a broad band, typically around 3400 cm⁻¹.

| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| ν(O-H) | Hydroxyl group stretching | ~3400-3500 |

| ν(C-H)aromatic | Naphthalene ring C-H stretching | ~3000-3100 |

| ν(C-H)aliphatic | Ethyl and methyl C-H stretching | ~2850-2980 |

| ν(C=C)aromatic | Naphthalene ring C=C stretching | ~1450-1650 |

| δ(C-H) | In-plane and out-of-plane C-H bending | ~700-1500 |

Note: This table is illustrative of expected data from a vibrational frequency analysis. Specific calculated values for this compound are not available.

DFT can be used to model chemical reaction mechanisms by mapping the potential energy surface that connects reactants to products. nih.gov This involves locating transition state (TS) structures, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. Such calculations are crucial for understanding how reactions like the Mannich reaction, used to synthesize this compound, proceed. The mechanism often involves the formation of intermediates like ortho-quinone methides, and DFT can be used to evaluate the thermodynamics and feasibility of different pathways. u-szeged.humdpi.com

Reactions and molecular properties are often significantly influenced by the solvent. nih.gov Theoretical models can account for these effects using methods like the Polarizable Continuum Model (PCM). rsc.org In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. internationalscholarsjournals.com This approach allows for the calculation of molecular properties, such as optimized geometries and electronic transition energies, in different solvent environments, providing a more realistic comparison with experimental data. dntb.gov.uadntb.gov.ua

Ab Initio and Semi-Empirical Methods

Ab Initio Methods: These methods solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. diva-portal.org Hartree-Fock (HF) is the simplest ab initio method. While computationally more demanding than DFT, higher-level ab initio methods can provide very accurate results. Studies on related molecules like 1-naphthol (B170400) and its derivatives have utilized ab initio methods alongside DFT to determine their geometrical, energetic, and vibrational characteristics. researchgate.netnih.gov

Semi-Empirical Methods: These methods are faster than DFT or ab initio calculations because they use parameters derived from experimental data to simplify the calculations. While less accurate, they are useful for very large molecular systems where more rigorous methods are computationally prohibitive. malayajournal.org

Prediction of Molecular Reactivity Descriptors

From the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. imist.mamalayajournal.org These descriptors are derived within the framework of conceptual DFT.

Key descriptors include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2. A large value indicates high stability and low reactivity.

Chemical Potential (μ): μ = -(I + A) / 2. This measures the tendency of electrons to escape from the system.

Electronegativity (χ): χ = -μ = (I + A) / 2.

Electrophilicity Index (ω): ω = μ² / (2η). This quantifies the energy lowering of a molecule when it accepts electrons.

These descriptors provide a semi-quantitative way to compare the reactivity of different molecules. malayajournal.org For instance, the electrophilicity index can predict how a molecule will react with nucleophiles.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Index for global electrophilic nature. |

Note: This table defines key reactivity descriptors. Their calculated values for this compound are not available in the cited literature.

Coordination Chemistry and Metal Complexation of 1 Diethylaminomethyl Naphthalen 2 Ol

The coordination chemistry of aminonaphthol derivatives is a rich and expanding field, driven by the versatile structural and electronic properties of the resulting metal complexes. The compound 1-(Diethylaminomethyl)naphthalen-2-ol, as a classic example of a Mannich base derived from 2-naphthol (B1666908), embodies the key features of this ligand class, offering a robust platform for complexation with a wide array of metal ions.

Applications in Catalysis and Organic Transformations

Use as Chiral Ligands in Asymmetric Catalysis

The enantioselective synthesis of chiral molecules is a cornerstone of modern chemistry. Chiral ligands are pivotal in achieving high levels of stereocontrol in metal-catalyzed asymmetric reactions.

The addition of organozinc reagents, such as diethylzinc (B1219324), to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. Despite the structural features of 1-(Diethylaminomethyl)naphthalen-2-ol that suggest its potential as a chiral ligand for such transformations, a thorough review of the current scientific literature reveals a lack of specific studies employing this compound for the asymmetric addition of diethylzinc to aldehydes. While numerous other chiral amino alcohols and naphthol-based ligands have been successfully utilized in this capacity, research detailing the performance of this compound in this specific reaction is not presently available.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a versatile strategy for a vast array of organic transformations.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The efficiency of this reaction often relies on the design of the ligand coordinated to the metal catalyst, typically palladium or nickel. An extensive search of chemical databases and scholarly articles does not yield any specific examples of this compound being used as a ligand in Suzuki-Miyaura cross-coupling reactions. The literature focuses on a wide range of phosphine, N-heterocyclic carbene (NHC), and other nitrogen-containing ligands, but studies detailing the application of this particular aminonaphthol are absent.

Oxidative functionalization reactions are crucial for the introduction of new functional groups into organic molecules. While naphthol derivatives can be substrates in such reactions, the role of this compound as a catalyst or ligand to promote oxidative functionalizations has not been reported in the accessible scientific literature. Research in this area often highlights metal complexes with various other ligand systems to control reactivity and selectivity.

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, offering advantages in terms of catalyst separation and recycling. There is no available research to indicate that this compound has been immobilized on a solid support or otherwise employed as a heterogeneous catalyst.

Supramolecular Chemistry and Molecular Recognition

Design of Host Molecules and Receptors

The design of synthetic host molecules and receptors capable of selectively binding to specific guest species is a cornerstone of supramolecular chemistry. The guiding principles for creating such molecules revolve around the concepts of preorganization and complementarity. nih.gov A host molecule is considered preorganized if its binding sites are already in a suitable conformation for guest complexation, minimizing the entropic penalty upon binding. nih.gov Complementarity refers to the matching of electronic and steric properties between the host and guest. nih.gov

In the context of 1-(Diethylaminomethyl)naphthalen-2-ol, its structure offers several key features for the design of host molecules:

The Naphthalene (B1677914) Moiety: The large, planar, and electron-rich naphthalene ring system can serve as a platform for creating a well-defined cavity or cleft.

The Hydroxyl Group: The -OH group is a potent hydrogen bond donor and acceptor, enabling the formation of specific interactions with complementary guest molecules.

The Diethylaminomethyl Group: The tertiary amine can act as a hydrogen bond acceptor and, upon protonation, as a site for electrostatic interactions with anionic guests. The flexible diethyl groups can also provide a hydrophobic pocket.

By strategically modifying the this compound scaffold, it is possible to design receptors for a variety of guests. For instance, incorporating two or more of these units into a larger macrocyclic or acyclic structure could lead to hosts with enhanced binding affinities and selectivities. The principles of host-guest chemistry are fundamental to the development of systems for drug delivery, sensing, and catalysis. thno.org

Non-Covalent Interactions

The supramolecular behavior of this compound is governed by a variety of non-covalent interactions. These weak forces, when acting in concert, can lead to the formation of stable and well-defined supramolecular assemblies.

Hydrogen Bonding: The hydroxyl group of the naphthalenol ring is a primary site for hydrogen bonding, acting as a donor to suitable acceptors. The nitrogen atom of the diethylamino group can also act as a hydrogen bond acceptor. These interactions are crucial in directing the assembly of the molecules.

π-π Stacking: The extended aromatic system of the naphthalene core facilitates π-π stacking interactions. These interactions, driven by a combination of electrostatic and dispersion forces, are a significant contributor to the stability of assemblies involving aromatic molecules. Studies on related molecules like the 1-naphthol (B170400) dimer have shown a preference for π-π stacking over hydrogen bonding in some arrangements. thno.org

Hydrophobic Interactions: The ethyl groups on the amine and the naphthalene ring itself are hydrophobic and will tend to associate in aqueous environments, driving the self-assembly process.

| Interaction Type | Typical Energy (kJ/mol) | Description |

| Hydrogen Bonding | 5 - 30 | Directional interaction between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. |

| π-π Stacking | 0 - 50 | Non-covalent interaction between aromatic rings. Can be face-to-face or edge-to-face. |

| van der Waals Forces | < 5 | Weak, non-specific attractions between molecules or parts of molecules. |

| Ion-Dipole Interactions | 5 - 200 | Attractive force between an ion and a polar molecule. |

Self-Assembly Processes and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The interplay of hydrogen bonding, π-π stacking, and other weak forces in this compound can be expected to drive the formation of various supramolecular architectures. The dynamic and reversible nature of these interactions allows for the "self-correction" of defects, leading to well-defined and thermodynamically stable structures.

Depending on the conditions (e.g., solvent, concentration, temperature), this compound could potentially self-assemble into a variety of forms:

Dimers and Oligomers: Through a combination of hydrogen bonding and π-π stacking, the molecules can form discrete dimers or small oligomers.

1D Chains or Ribbons: Head-to-tail hydrogen bonding interactions could lead to the formation of one-dimensional chains, which might further associate through π-π stacking to form ribbon-like structures.

2D Sheets: More complex hydrogen bonding patterns could result in the formation of two-dimensional sheets, with the naphthalene rings arranged in a regular pattern.

Vesicles and Micelles: In aqueous media, the amphiphilic nature of the molecule (hydrophobic naphthalene and ethyl groups, hydrophilic hydroxyl and amino groups) could lead to the formation of micelles or vesicles.

The study of self-assembly in related naphthalene-based systems has revealed the formation of diverse nanostructures, highlighting the potential of this class of compounds in materials science.

Molecular Recognition of Ions and Neutral Species

The ability of a host molecule to selectively bind to a specific guest is known as molecular recognition. The functional groups present in this compound make it a promising candidate for the recognition of both ions and neutral molecules.

Cation Recognition: The hydroxyl group and the nitrogen atom of the diethylamino group can act as a cooperative binding site for cations. The lone pairs of electrons on the oxygen and nitrogen atoms can coordinate with metal ions or other cationic species.

Anion Recognition: Upon protonation of the diethylamino group, the resulting ammonium (B1175870) cation can act as a binding site for anions through electrostatic interactions and hydrogen bonding.

Neutral Molecule Recognition: The naphthalene platform can bind to other aromatic molecules through π-π stacking interactions. Furthermore, the hydrogen bonding capabilities of the hydroxyl group can be utilized to recognize neutral molecules containing complementary functional groups, such as amides or carboxylic acids.

The combination of a hydrogen bond donor (-OH) and a hydrogen bond acceptor (-NEt2) in a relatively rigid framework suggests that this compound could act as a chemosensor, where the binding event is signaled by a change in fluorescence or color. The fluorescence properties of the naphthalene ring are often sensitive to the local environment, making it a useful reporter group. Studies on similar structures, such as those based on naphthalenesulfonates with diethylamino moieties, have shown their potential in binding applications. nih.gov

| Guest Type | Potential Recognition Sites on Host | Primary Interactions |

| Metal Cations (e.g., Na+, K+) | Hydroxyl oxygen, Amino nitrogen | Ion-dipole, Coordination |

| Anions (e.g., Cl-, Br-) | Protonated Amino group (NH+), Hydroxyl group | Hydrogen bonding, Electrostatic |

| Neutral Aromatic Molecules | Naphthalene ring | π-π Stacking |

| Neutral Polar Molecules | Hydroxyl group, Amino group | Hydrogen bonding |

Dynamic Covalent Chemistry in Supramolecular Systems

Dynamic covalent chemistry (DCC) combines the features of covalent and supramolecular chemistry. It utilizes reversible covalent reactions to form adaptable systems that can respond to external stimuli. The key to DCC is the use of covalent bonds that can be formed and broken under thermodynamic control.

While the primary interactions of this compound are non-covalent, the naphthalenol moiety could potentially participate in dynamic covalent reactions. For example, the hydroxyl group could be involved in the formation of reversible ester or ether linkages. The formation of boronate esters from diols and boronic acids is a well-established dynamic covalent reaction. If this compound were to be modified to include a second hydroxyl group, it could participate in such equilibria.

Furthermore, the reactivity of the naphthalene ring itself could be exploited. For instance, reversible carbon-carbon bond formation through Diels-Alder reactions or metathesis could be envisioned with suitably functionalized derivatives. The electrochemical dehydrogenative coupling of naphthols to form new C-C bonds suggests the potential for covalent modification of the naphthalene scaffold, which could be made reversible under specific conditions. acs.org The integration of dynamic covalent bonds into supramolecular systems based on this compound could lead to the development of novel functional materials with stimuli-responsive properties.

Analytical Methodologies for Chemical Sensing

Chemo-Sensing of Metal Ions

The core structure of 1-(diethylaminomethyl)naphthalen-2-ol, featuring a naphthalene (B1677914) ring, a hydroxyl group, and an amino methyl group, makes it and its derivatives effective ligands for a variety of metal ions. The nitrogen and oxygen atoms act as binding sites, facilitating the formation of stable complexes with metal cations. This interaction is the foundation of its use in chemosensing applications.

Optical Sensing Mechanisms (e.g., Fluorescent Enhancement/Quenching)

Derivatives of the naphthalen-2-ol scaffold are particularly well-suited for fluorescent sensing of metal ions. The sensing mechanism often relies on processes such as chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the sensor molecule restricts intramolecular rotation and other non-radiative decay pathways, leading to a significant increase in fluorescence intensity.

For instance, a Schiff base derivative, 1-[(1H-1,2,4-triazole-3-ylimino)-methyl]-naphthalene-2-ol, demonstrates a 32-fold fluorescence enhancement upon binding with Al³⁺ ions. epa.gov This "turn-on" response is attributed to the formation of a 1:1 complex, which enhances the fluorescence of the system. epa.gov Similarly, another Schiff base, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl)naphthalene-2-ol, acts as a highly selective "off-on" fluorescent sensor for Al³⁺. nih.govrsc.org The sensing mechanism in this case involves the inhibition of excited-state intramolecular proton transfer (ESIPT) upon complexation with the aluminum ion. nih.govrsc.org

The versatility of the naphthalene-based scaffold is further highlighted by its ability to be tuned for the detection of other metal ions. A simple naphthol-based Schiff base receptor was found to exhibit high selectivity for Zn²⁺ ions through a combination of CHEF, C=N isomerization, and π-π stacking interactions between two naphthalene rings, resulting in a "turn-on" fluorescent signal. nih.gov

| Chemosensor | Target Ion | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| 1-[(1H-1,2,4-triazole-3-ylimino)-methyl]-naphthalene-2-ol | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | 0.69 µM | epa.gov |

| 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl)naphthalene-2-ol | Al³⁺ | Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) | 0.04 µM | nih.govrsc.org |

| N-(2-hydroxy-1-naphthalene)-N′-(2-(2-hydroxy-1-naphthalene)amino-ethyl)-ethane-1,2-diamine | Al³⁺ | Not specified | 0.1 µM (in HEPES buffer) | rsc.org |

| (E)-1-(((2-hydroxyphenyl)imino)methyl)naphthalen-2-ol | Al³⁺ | "On-off" fluorescence enhancement | 2.36 x 10⁻⁹ M | researchgate.net |

Electrochemical Sensing Mechanisms

While optical sensing methods are prevalent, the electroactive nature of the naphthalene moiety also allows for the development of electrochemical sensors. The modification of electrode surfaces with polymers derived from naphthalene-based compounds can enhance their electrocatalytic properties, making them suitable for the detection of various ions.

For example, a hybrid material composed of poly 1,8-Diaminonaphthalene and functionalized multi-walled carbon nanotubes has been utilized to create a novel electrochemical sensor for nitrite (B80452) ions (NO₂⁻). nih.govnih.gov In this system, the synergistic effect between the conducting polymer and the carbon nanotubes improves electron transfer and provides a high active surface area for the electro-oxidation of nitrite. nih.govresearchgate.net This results in a sensor with a low detection limit of 75 nM and a linear response over a range of concentrations. nih.gov

Sensing of Anions and Neutral Molecules

The design of chemosensors based on the this compound framework can be extended to the detection of anions and neutral molecules. This is often achieved by incorporating specific functional groups that can form hydrogen bonds or other non-covalent interactions with the target analyte.

For anion sensing, receptors can be designed with hydrogen-bond donor groups, such as ureas or amides. The binding of an anion can lead to a colorimetric or fluorescent response. For instance, a pyridyl-based bis-amidothiourea sensor demonstrated visible color changes upon interaction with biologically significant anions like AMP and ADP in a mixed solvent system. nih.gov The sensing mechanism involves a combination of hydrogen bonding and deprotonation. nih.gov

The detection of neutral molecules can also be accomplished through carefully designed host-guest interactions. The versatility of the naphthalene platform allows for the creation of cavities or clefts that can selectively bind neutral guest molecules.

Spectroscopic Probing in Analytical Applications

Spectroscopic techniques are central to understanding the sensing mechanisms of this compound and its derivatives. UV-Visible and fluorescence spectroscopy are the primary tools used to monitor the changes in the electronic properties of the chemosensor upon analyte binding.

In a typical scenario, the addition of a target metal ion to a solution of the chemosensor results in a noticeable change in the absorption or emission spectrum. For example, the formation of a complex between a naphthalene-based sensor and Al³⁺ can lead to a new absorption band and a significant enhancement of the fluorescence emission peak. epa.govnih.gov The stoichiometry of the complex, often determined to be 1:1, can be established using methods like Job's plot analysis. nih.govrsc.org

Furthermore, techniques such as ¹H NMR and FT-IR spectroscopy are employed to elucidate the binding mode and the structural changes in the chemosensor upon complexation. rsc.orgresearchgate.net These methods provide valuable insights into the specific atoms involved in the coordination with the analyte.

Design Principles for Selective and Sensitive Sensors

The development of highly selective and sensitive chemosensors based on the this compound scaffold is guided by several key design principles:

Receptor-Analyte Complementarity: The binding site of the sensor must be pre-organized or flexible enough to adopt a conformation that is complementary to the size, shape, and charge of the target analyte. This ensures strong and selective binding.

Integration of Signaling Units: The binding event must be coupled to a measurable output signal. For fluorescent sensors, this involves incorporating a fluorophore that is sensitive to changes in its local environment upon analyte binding.

Tuning of Electronic Properties: The electronic properties of the naphthalene ring system can be modified by introducing electron-donating or electron-withdrawing groups. This allows for the fine-tuning of the absorption and emission wavelengths of the sensor.

Introduction of Specific Recognition Moieties: To enhance selectivity, specific functional groups can be incorporated into the sensor structure. For example, the introduction of a triazole ring has been shown to impart high selectivity for Al³⁺. epa.gov

Control of Intermolecular Interactions: In some cases, intermolecular interactions such as π-π stacking can be exploited to enhance the sensing performance. nih.gov

By adhering to these principles, researchers can design and synthesize novel chemosensors with improved sensitivity, selectivity, and response times for a wide range of analytical applications.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The traditional synthesis of 1-(Diethylaminomethyl)naphthalen-2-ol typically involves the Mannich reaction, a three-component condensation of 2-naphthol (B1666908), formaldehyde (B43269), and diethylamine (B46881). oarjbp.comoarjbp.com While effective, future research will likely focus on developing more sustainable and atom-economical synthetic methodologies.

Key areas of development include:

Catalyst-Free and Solvent-Free Conditions: Research into microwave-assisted, solvent-free synthesis of Mannich bases has shown promise in reducing reaction times and environmental impact. researchgate.netresearchgate.net Further exploration of these techniques for the synthesis of this compound could lead to more efficient and greener processes. researchgate.net

Alternative Reagents: Investigating alternatives to formaldehyde, such as paraformaldehyde or other synthetic equivalents, could offer advantages in terms of handling and safety.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. oarjbp.com The development of one-pot procedures for the synthesis and subsequent modification of this compound is a promising avenue.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, environmentally friendly. | Optimization of reaction conditions for this compound. |

| Solvent-Free Synthesis | Reduced solvent waste, lower environmental impact, simplified purification. | Exploration of solid-state or neat reaction conditions. |

| Catalyst-Free Synthesis | Reduced cost, simplified purification, avoidance of toxic catalysts. | Investigation of reaction mechanisms under catalyst-free conditions. |

| One-Pot Reactions | Increased efficiency, reduced waste, time and resource savings. | Design of tandem or cascade reactions starting from 2-naphthol. |

Exploration of New Catalytic Transformations and Reaction Domains

The inherent reactivity of the aminomethyl group and the phenolic hydroxyl group in this compound makes it a versatile platform for exploring new catalytic transformations.

Future research could focus on:

Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to new ligands for asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. semanticscholar.org

Organocatalysis: Mannich bases and their derivatives have been explored as organocatalysts. nih.gov Investigating the potential of this compound and its analogs to catalyze various organic reactions is a promising area of research.

Metal Complexation and Catalysis: The nitrogen and oxygen atoms in this compound can act as ligands for metal ions. oarjbp.comresearchgate.net The resulting metal complexes could exhibit novel catalytic activities in areas such as oxidation, reduction, and cross-coupling reactions.

Advanced Computational Modeling for Predictive Design and Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for understanding and predicting the behavior of molecules like this compound. researchgate.netchemrevlett.com

Future computational studies could include:

Reaction Mechanism Elucidation: DFT calculations can be used to model the transition states and reaction pathways of the Mannich reaction and other transformations involving this compound, providing insights that can guide the development of more efficient synthetic routes. nih.gov

Predictive Design of Derivatives: Computational screening of virtual libraries of this compound derivatives can help identify candidates with desired electronic, optical, or catalytic properties before their synthesis, saving significant time and resources. nih.gov

Spectroscopic Property Prediction: DFT can be used to predict spectroscopic properties such as NMR and UV-Vis spectra, aiding in the characterization of new derivatives and understanding their electronic structure. asianresassoc.orgresearchgate.net

Integration into Advanced Materials and Nanotechnology Applications

The unique chemical structure of this compound makes it a potential building block for advanced materials and nanotechnology applications.

Promising areas for future research include:

Polymer Science: The phenolic hydroxyl group and the amine functionality can be used to incorporate this compound into polymer backbones or as pendant groups, potentially imparting unique thermal, optical, or mechanical properties to the resulting materials. researchgate.net

Nanoparticle Functionalization: The ability of the amine and hydroxyl groups to coordinate with metal surfaces makes this compound a candidate for functionalizing nanoparticles, which could have applications in catalysis, sensing, and biomedical imaging.

Corrosion Inhibition: Mannich bases have been investigated as corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective layer. researchgate.net The potential of this compound and its derivatives in this application warrants further investigation.

Expansion of Supramolecular Applications in Chemical Systems

The hydrogen bonding capabilities of the hydroxyl group and the potential for non-covalent interactions involving the naphthalene (B1677914) ring system suggest that this compound could be a valuable component in supramolecular chemistry.

Future research directions in this area may involve:

Self-Assembly: Investigating the ability of this compound and its derivatives to self-assemble into well-defined supramolecular structures, such as gels, liquid crystals, or molecular capsules. The self-assembly of racemic binaphthol derivatives has been shown to form diverse structures through non-covalent interactions. researchgate.net

Molecular Recognition: Designing and synthesizing derivatives of this compound that can act as receptors for specific guest molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Functional Supramolecular Systems: Creating supramolecular assemblies based on this compound that exhibit interesting functions, such as sensing, catalysis, or controlled release of guest molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.